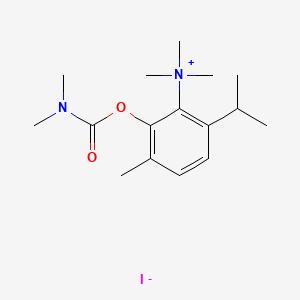
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C15-H36-N2-O.2I and a molecular weight of 514.33 . This compound is characterized by the presence of two iodide ions and a complex ammonium structure, making it a significant subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process may involve the use of solvents such as ethanol or acetonitrile and requires careful monitoring of temperature and reaction time to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium structure is relatively stable, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction reactions may lead to the formation of different oxidation states of the compound .
Applications De Recherche Scientifique
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Studied for its potential antimicrobial properties and its effects on cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium, (2-methyl-2-(2-(trimethylammonio)ethoxy)ethyl)diethyl methyl-, diiodide: Similar in structure but with different alkyl groups, leading to variations in chemical properties and applications.
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide:
Uniqueness
Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide is unique due to its specific alkyl group configuration and the presence of two iodide ions. These structural features contribute to its distinct chemical behavior and wide range of applications in various scientific fields .
Propriétés
Numéro CAS |
64059-40-1 |
|---|---|
Formule moléculaire |
C15H36I2N2O |
Poids moléculaire |
514.27 g/mol |
Nom IUPAC |
triethyl-[2-[1-[ethyl(dimethyl)azaniumyl]propan-2-yloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C15H36N2O.2HI/c1-8-16(6,7)14-15(5)18-13-12-17(9-2,10-3)11-4;;/h15H,8-14H2,1-7H3;2*1H/q+2;;/p-2 |
Clé InChI |
BDOXIBLHBSZILV-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(C)CC(C)OCC[N+](CC)(CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


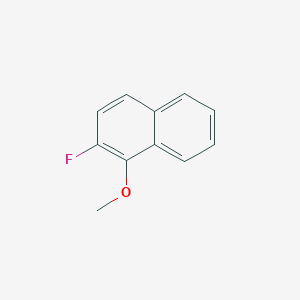
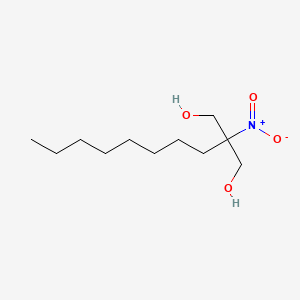

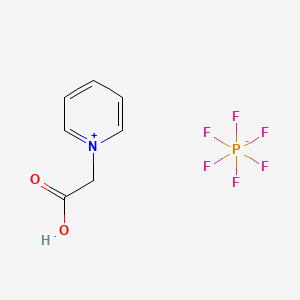
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
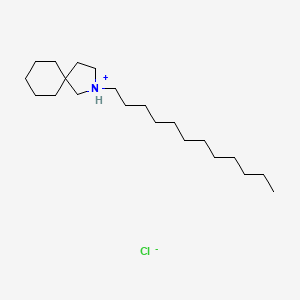
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
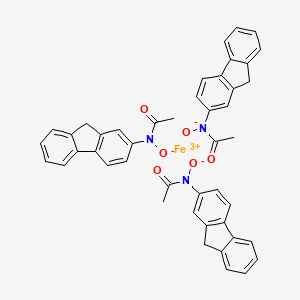
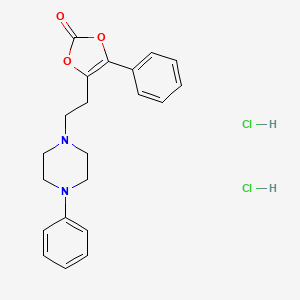

![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)
